3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that features a pyridine ring substituted with a chlorine and methyl group, a fluorenylmethoxycarbonyl-protected amino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-6-methylpyridine, undergoes a series of reactions including halogenation and methylation to form the desired pyridine intermediate.
Introduction of the Fluorenylmethoxycarbonyl Group: The intermediate is then reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine to protect the amino group.
Coupling with Propanoic Acid: The protected intermediate is coupled with propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-6-methylpyridin-4-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
3-(2-Chloro-6-methylpyridin-4-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid: Similar structure with an acetic acid moiety instead of propanoic acid.
Uniqueness
Structural Features: The combination of a pyridine ring, fluorenylmethoxycarbonyl-protected amino group, and propanoic acid moiety makes it unique.
Reactivity: The presence of different functional groups allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
3-(2-chloro-6-methylpyridin-4-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4/c1-14-10-15(11-22(25)26-14)21(12-23(28)29)27-24(30)31-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,20-21H,12-13H2,1H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUSHOAPTAJPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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